molecular formula C14H14Cl2N4O2 B14257256 Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate CAS No. 207562-39-8

Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate

Cat. No.: B14257256
CAS No.: 207562-39-8
M. Wt: 341.2 g/mol
InChI Key: ICLCNEAHXVPQMJ-UHFFFAOYSA-N
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Description

Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate is a chemical compound known for its unique structure and properties It contains a butyl ester group attached to a benzoate moiety, which is further linked to a 4,6-dichloro-1,3,5-triazine ring through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate typically involves the reaction of 4,6-dichloro-1,3,5-triazine with an appropriate amine, followed by esterification with butanol. The reaction conditions often include the use of a base such as sodium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dioxane or THF at elevated temperatures (70-80°C) to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving these molecular targets, which can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4,6-Dichloro-1,3,5-triazin-2-YL)amino]benzoic acid
  • 4-[(4,6-Dichloro-1,3,5-triazin-2-YL)amino]benzamide
  • 4-[(4,6-Dichloro-1,3,5-triazin-2-YL)amino]phenol

Uniqueness

Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate is unique due to its butyl ester group, which imparts different solubility and reactivity properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

207562-39-8

Molecular Formula

C14H14Cl2N4O2

Molecular Weight

341.2 g/mol

IUPAC Name

butyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate

InChI

InChI=1S/C14H14Cl2N4O2/c1-2-3-8-22-11(21)9-4-6-10(7-5-9)17-14-19-12(15)18-13(16)20-14/h4-7H,2-3,8H2,1H3,(H,17,18,19,20)

InChI Key

ICLCNEAHXVPQMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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